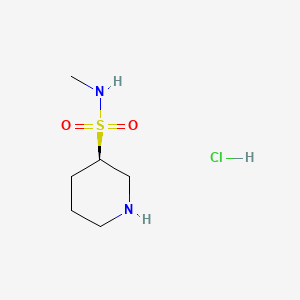

(3R)-N-methylpiperidine-3-sulfonamide hydrochloride

CAS No.:

Cat. No.: VC18082077

Molecular Formula: C6H15ClN2O2S

Molecular Weight: 214.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H15ClN2O2S |

|---|---|

| Molecular Weight | 214.71 g/mol |

| IUPAC Name | (3R)-N-methylpiperidine-3-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C6H14N2O2S.ClH/c1-7-11(9,10)6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H/t6-;/m1./s1 |

| Standard InChI Key | GVHBPNWPVCGZGH-FYZOBXCZSA-N |

| Isomeric SMILES | CNS(=O)(=O)[C@@H]1CCCNC1.Cl |

| Canonical SMILES | CNS(=O)(=O)C1CCCNC1.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₆H₁₅ClN₂O₂S, with a molecular weight of 214.71 g/mol . Its structure comprises a six-membered piperidine ring with (3R)-configured stereochemistry, a methyl group on the nitrogen atom, and a sulfonamide (-SO₂NH₂) group at the 3-position. The hydrochloride salt enhances aqueous solubility, a critical property for pharmacological applications.

Key Structural Attributes:

-

Piperidine Core: Confers rigidity and influences receptor-binding interactions.

-

Sulfonamide Group: Facilitates hydrogen bonding with biological targets, enhancing inhibitory activity .

-

Chiral Center: The (3R) configuration is essential for enantioselective interactions with enzymes and receptors.

Synthesis and Stereochemical Control

Synthetic Routes

The synthesis of (3R)-N-methylpiperidine-3-sulfonamide hydrochloride typically involves two primary steps:

-

Sulfonylation of N-Methylpiperidine: Reaction with sulfonyl chloride derivatives (e.g., chlorosulfonic acid) under controlled conditions to yield the sulfonamide intermediate.

-

Salt Formation: Treatment with hydrochloric acid to produce the hydrochloride salt, improving crystallinity and stability.

Example Reaction:

Challenges in Stereoselective Synthesis

Racemization during workup remains a critical challenge. Studies demonstrate that aqueous conditions (e.g., sodium hydroxide) can induce epimerization at the 3-position, necessitating optimized protocols:

-

Buffered Quenching: Use of phosphate buffer (pH 7) during workup reduces racemization, achieving 97% enantiomeric excess .

-

Low-Temperature Processing: Maintaining temperatures below 25°C minimizes undesired stereochemical inversion .

Mechanism of Action

-

Sulfonamide Coordination: The -SO₂NH₂ group chelates zinc ions in carbonic anhydrase, disrupting catalytic activity .

-

Piperidine Ring Interactions: Hydrophobic interactions with receptor binding pockets enhance affinity for 5-HT₇ and related G-protein-coupled receptors .

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s β-lactamase inhibitory activity synergizes with β-lactam antibiotics (e.g., penicillins), restoring efficacy against resistant strains .

Anticancer Therapeutics

By inhibiting carbonic anhydrase IX—a biomarker of tumor hypoxia—it potentiates the effects of hypoxia-activated prodrugs .

Neuromodulation

As a 5-HT₇ receptor antagonist, it shows promise in treating depression and anxiety disorders .

| Hazard Statement | Risk Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Use personal protective equipment |

| H315 | Causes skin irritation | Avoid direct contact |

| H319 | Causes serious eye irritation | Wear eye protection |

| H335 | May cause respiratory irritation | Use in ventilated areas |

Metabolic Stability

Microsomal studies indicate moderate hepatic clearance (304.3 μL/(min·mg)), necessitating structural modifications (e.g., fluorination) to improve pharmacokinetics .

Comparative Analysis with Structural Analogues

Table 2: Activity Comparison of Piperidine Derivatives

| Compound | Structure | Biological Activity | Unique Feature |

|---|---|---|---|

| (3R)-N-Methylpiperidine-3-sulfonamide | Piperidine-sulfonamide | Broad enzyme inhibition | Chiral specificity |

| N-Methylpyrrolidine-3-sulfonamide | Pyrrolidine ring | Antibacterial | Reduced metabolic stability |

| (S)-Amphetamine | Phenethylamine | CNS stimulation | Dopamine reuptake inhibition |

The (3R) configuration and sulfonamide group confer distinct target selectivity compared to carboxamide or pyrrolidine-based analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume